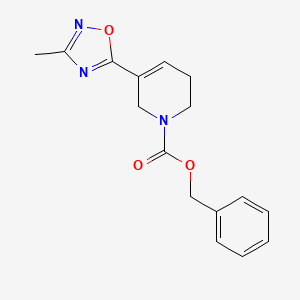
Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dihydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. The dihydropyridine moiety is a common feature in many drugs, particularly those targeting cardiovascular diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile candidate for various applications .
Wirkmechanismus
The mechanism of action of Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dihydropyridine moiety can also play a role in the compound’s biological activity by interacting with ion channels or other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
What sets Benzyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate apart from similar compounds is the presence of both the oxadiazole ring and the dihydropyridine moiety.
Eigenschaften
Molekularformel |
C16H17N3O3 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
benzyl 5-(3-methyl-1,2,4-oxadiazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H17N3O3/c1-12-17-15(22-18-12)14-8-5-9-19(10-14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-8H,5,9-11H2,1H3 |
InChI-Schlüssel |
CIGZDGAZFPWJJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2=CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


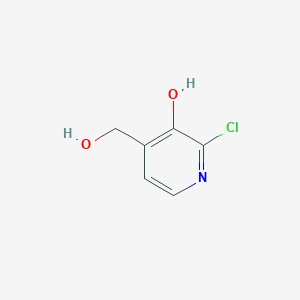
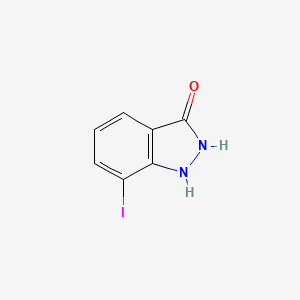
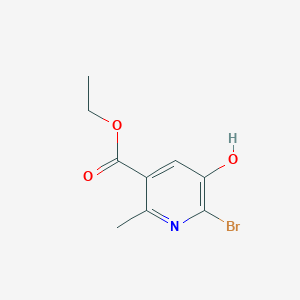
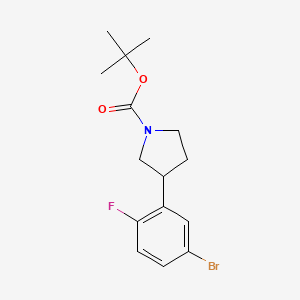
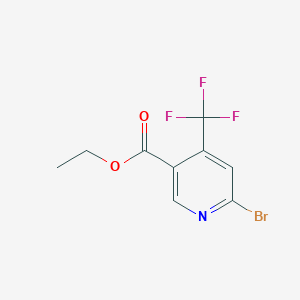


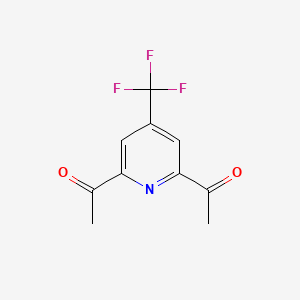
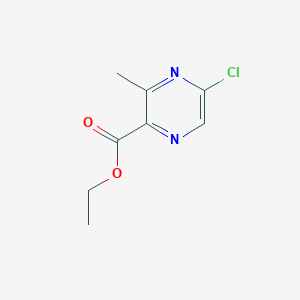
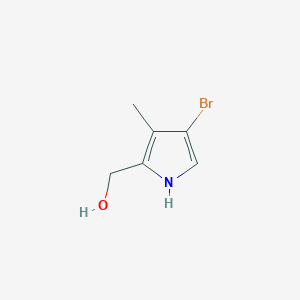
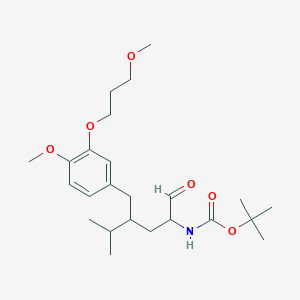
![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)

